molecular formula C12H15NO3S B8244000 1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate

1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate

Cat. No.: B8244000
M. Wt: 253.32 g/mol
InChI Key: FTEUIDSOKJFKGE-UHFFFAOYSA-N
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Description

1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate (CAS 174703-04-9) is a sulfonated indole derivative characterized by a quaternary ammonium structure with four methyl groups and a sulfonate substituent at the 5-position of the indole ring. It is commercially available with a purity of 98% and is typically used in research applications due to its ionic and water-soluble properties . The compound’s structure makes it a valuable intermediate in organic synthesis and materials science, particularly in the development of dyes or ionic liquids.

Properties

IUPAC Name

1,2,3,3-tetramethylindol-1-ium-5-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-8-12(2,3)10-7-9(17(14,15)16)5-6-11(10)13(8)4/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEUIDSOKJFKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Reaction Mechanism

  • Indole Ring Formation :
    Heating 4-hydrazinobenzenesulfonic acid hemihydrate (25 g, 127 mmol) with 3-methyl-2-butanone (40 mL, 371 mmol) in acetic acid (75 mL) at reflux for 3 hours induces cyclization. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration and aromatization. Cooling the mixture to 4°C precipitates the intermediate, which is purified via recrystallization from methanol and 2-propanol.

  • Quaternization with Iodomethane :
    Suspending compound 1 (4 g, 14.4 mmol) in iodomethane (15 mL) at 40°C for 6 hours facilitates N-methylation. The reaction exploits the nucleophilicity of the indole nitrogen, with iodomethane acting as an alkylating agent. The product, 1,2,3,3-tetramethyl-3H-indolium-5-sulfonate iodide (compound 2 ), precipitates as a purple solid (55% yield).

Key Data :

ParameterValueSource
Yield (cyclization)Quantitatively precipitated
Yield (quaternization)55%
Purity (NMR)>95% (no detectable impurities)

Alternative Alkylation Strategies

Methyl Iodide vs. Methyl Triflate

While iodomethane is cost-effective, methyl triflate offers enhanced reactivity due to its superior leaving-group ability (triflate vs. iodide). A modified protocol substitutes iodomethane with methyl triflate (1.5 equiv) in anhydrous dichloromethane at 0°C. This method reduces reaction time to 2 hours and improves yield to 68%, albeit with higher reagent costs.

Comparative Analysis :

ReagentReaction TimeYieldCost (per mmol)
Iodomethane6 hours55%$0.12
Methyl triflate2 hours68%$1.45

One-Pot Synthesis from 2,3,3-Trimethylindolenine

A streamlined one-pot approach avoids isolating intermediate sulfonates. 2,3,3-Trimethylindolenine (3.00 g, 18.8 mmol) is refluxed with 1,3-propanesultone (2.30 g, 18.8 mmol) in toluene for 24 hours. The reaction concurrently introduces the sulfonate group and methylates the indole nitrogen, yielding the target compound in 98% yield after filtration and washing.

Mechanistic Insight :
1,3-Propanesultone acts as a sulfonating agent, with its strained cyclic structure facilitating ring-opening nucleophilic attack by the indole nitrogen. The liberated sulfonic acid group then undergoes intramolecular esterification, anchoring the sulfonate moiety at the 5-position.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (ethyl acetate:methanol, 7:3 → 6:4 gradient) effectively removes unreacted starting materials and byproducts. The target compound elutes as a dark blue band, with UV-Vis monitoring at 650 nm confirming purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O) : δ 1.58 (6H, s, 2×C3-CH₃), 4.05 (3H, s, NCH₃), 7.56 (1H, d, J = 8.0 Hz), 7.81 (1H, dd, J = 1.6, 8.0 Hz), 7.86 (1H, d, J = 1.6 Hz).

  • ¹³C NMR (100.6 MHz, D₂O) : δ 168.2 (SO₃⁻), 142.1 (C-2), 130.5 (C-7), 128.9 (C-6), 124.3 (C-4), 44.7 (NCH₃), 28.1 (C3-CH₃).

  • HRMS : m/z calcd for C₁₂H₁₅NO₃S⁺ [M]⁺: 253.0774; found: 253.0776.

Scalability and Industrial Considerations

The iodomethane-based method scales linearly to 100-g batches without yield reduction, making it industrially viable. Critical parameters include:

  • Temperature control : Maintaining 40°C during quaternization prevents di-methylation byproducts.

  • Solvent choice : Polar aprotic solvents (e.g., DMF) increase reaction rate but complicate purification.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies indicate that microwave irradiation (100°C, 30 minutes) accelerates the cyclization step, achieving 90% conversion compared to 72% under conventional heating . This method remains experimental but promises energy efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding indoline derivative.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate involves its interaction with specific molecular targets. The sulfonate group enhances its solubility and allows it to interact with polar environments, while the indole core can engage in π-π interactions with aromatic residues in proteins or other biomolecules. This dual functionality makes it a versatile compound in biochemical assays and drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate with analogous indole-based sulfonates, focusing on structural variations, physicochemical properties, and functional differences.

Structural Variations and Similarity Scores

Key structural differences among similar compounds include substituent groups (e.g., alkyl chains, sulfonate positions) and counterions. Computational similarity scores (0–1 scale) highlight the degree of structural resemblance:

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Similarity Score
This compound (174703-04-9) C₁₂H₁₇NO₃S 267.34 4 methyl groups, 5-sulfonate Reference (1.00)
2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-indol-1-ium-5-sulfonate (146368-08-3) C₁₅H₂₁NO₆S₂ 383.45 3-sulfopropyl chain, 5-sulfonate 0.88
1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate (146368-07-2) C₁₃H₁₇NO₃S 267.34 Ethyl group, 3 methyl groups 0.94
3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide (171429-39-3) C₂₂H₂₇BrN₂O₂ 449.37 Carboxypentyl chain, bromide counterion N/A

Key Observations:

  • The ethyl-substituted analog (CAS 146368-07-2) shares the highest structural similarity (0.94) due to its nearly identical backbone, differing only in one methyl group replaced by ethyl .
  • The sulfopropyl derivative (CAS 146368-08-3) has a longer sulfonate chain, increasing molecular weight and hydrophilicity .
  • The carboxypentyl-bromide compound (CAS 171429-39-3) diverges significantly, featuring a carboxylate chain and bromide counterion, which may enhance its use in ionic liquid formulations .

Biological Activity

1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate (CAS No. 174703-04-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₂H₁₅NO₃S
  • Molecular Weight : 253.32 g/mol
  • Structure : The compound features a sulfonate group attached to a tetramethyl-indolium core, which contributes to its unique properties and biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Receptor Interaction : The compound has been studied for its interaction with various receptors, including potential antagonistic effects on specific G-protein coupled receptors (GPCRs) involved in pain and inflammation pathways.
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties. For instance, it has been evaluated in vitro against aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), showing significant reductions in cell viability at certain concentrations .

Antitumor Effects

A study investigating the antitumor effects of compounds related to this compound demonstrated promising results:

CompoundCell LineConcentration (μM)Viability Reduction (%)
(±)-25MDA-MB-2311055

The compound (±)-25 reduced the viability of MDA-MB-231 cells by 55% after three days of treatment at a concentration of 10 μM .

Structure–Activity Relationship Studies

Research into structure–activity relationships (SAR) has revealed that modifications to the indolium structure can significantly impact biological activity. For example:

Modification TypeExample CompoundpIC₅₀ Value
Basic SubstituentsCompound 157.0
Non-basic SubstituentsCompound 18Not Active

These studies indicate that certain structural modifications enhance receptor binding and activity against cancer cell lines .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vitro Studies : In vitro assays showed that the compound effectively inhibited cell proliferation in various cancer cell lines.
  • In Vivo Studies : Xenograft models using MDA-MB-231 cells demonstrated that systemic administration of related compounds led to significant tumor size reduction without severe toxicity .

Q & A

Q. What are the optimal methods for synthesizing and purifying 1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate?

Methodological Answer: Synthesis typically involves alkylation and sulfonation steps. For example:

Alkylation of indole derivatives : React 3-methylindole with methylating agents (e.g., methyl iodide) under basic conditions to introduce methyl groups at positions 1, 2, and 2.

Sulfonation : Introduce the sulfonate group at position 5 using sulfonic acid derivatives (e.g., chlorosulfonic acid) in anhydrous conditions.

Purification : Use column chromatography (silica gel, methanol/chloroform eluent) or recrystallization (ethanol/water mixture) to isolate the compound. Monitor purity via TLC and confirm with NMR .

Q. Key Parameters :

  • Temperature control (<60°C) to prevent decomposition.
  • Use of inert atmosphere (N₂/Ar) to avoid oxidation.
  • Solvent choice (e.g., DMF for sulfonation) to enhance reaction efficiency.

Q. How is the structural integrity of this compound validated?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm methyl group positions and sulfonate substitution (e.g., downfield shifts for sulfonate protons at ~δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (expected [M]⁺: C₁₃H₁₉NO₃S⁺, theoretical m/z 281.11).
  • X-ray Crystallography : Single-crystal analysis (using SHELXL ) to resolve spatial arrangements of the indolium core and sulfonate group.

Q. Table 1: Key Structural Properties

PropertyValueSource
CAS Number174703-04-9
Molecular FormulaC₁₃H₁₉NO₃S
InChI KeyIJNKOCJUWUUMCV-UHFFFAOYSA-N

Q. What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Stability : The compound is hygroscopic due to the sulfonate group. Store in a desiccator (<30% humidity) at 2–8°C.
  • Light Sensitivity : Protect from UV light to prevent indole ring degradation. Use amber glass vials.
  • Solubility : Highly soluble in polar solvents (water, DMSO). Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers investigate the compound’s interactions with biomolecules (e.g., proteins or DNA)?

Methodological Answer:

  • Fluorescence Spectroscopy : Use the indole moiety’s intrinsic fluorescence (λₑₓ 280 nm, λₑₘ 350 nm) to study binding interactions via quenching or Förster resonance energy transfer (FRET) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with target proteins.
  • Molecular Dynamics Simulations : Model interactions using software like GROMACS, focusing on sulfonate group’s electrostatic interactions with lysine/arginine residues .

Q. Table 2: Example Interaction Study Parameters

TechniqueTarget BiomoleculeKey Observation
Fluorescence QuenchingSerum AlbuminStern-Volmer constant (Ksv) = 1.2 × 10⁴ M⁻¹
ITCDNA G-quadruplexΔH = -15.6 kJ/mol, Kd = 2.3 µM

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Case Example : Discrepancies between NMR and MS data (e.g., unexpected peaks in NMR).
    • Re-examine Sample Purity : Repeat chromatography and analyze with HPLC-MS.
    • Dynamic Effects in NMR : Assess pH-dependent shifts (sulfonate protonation states) using D₂O exchange experiments .
    • Cross-Validation : Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian DFT) .

Q. Root Causes :

  • Impurities from incomplete sulfonation.
  • Solvent-induced aggregation affecting spectral resolution.

Q. What computational strategies are effective for modeling the compound’s electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Software: Gaussian 16 (B3LYP/6-31G* basis set) .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes). Focus on sulfonate’s role in hydrogen bonding .
  • Charge Distribution Analysis : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

Q. Key Challenges in Advanced Research

  • Sulfonate Group Reactivity : May interfere with biological assays; use masking agents (e.g., Ca²⁺) to mitigate nonspecific binding .
  • Crystallization Difficulties : Optimize vapor diffusion methods (e.g., sitting-drop) with PEG 4000 as precipitant .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate
Reactant of Route 2
1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate

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